A microwave-assisted, solvent-free synthesis of 4-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (referred to as 7k in the cited study) has been reported. [ [] https://www.semanticscholar.org/paper/b45278456fafdca2cac9654ba4f1c541e823c1f7] The synthesis involves a cyclo-addition reaction between N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide and 4-(benzyloxy)benzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is subjected to microwave irradiation for a short period (15-20 minutes), resulting in the formation of the target compound. The yield obtained using this microwave-assisted approach was found to be higher than the conventional method, which requires longer reaction times (15-18 hours).
The structure of 4-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been confirmed using spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). [ [] https://www.semanticscholar.org/paper/b45278456fafdca2cac9654ba4f1c541e823c1f7] While a detailed crystallographic analysis is yet to be reported, the available spectral data supports the expected structure of the compound.
One study investigated 4-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (along with other related derivatives) for potential anticancer activity. [ [] https://www.semanticscholar.org/paper/b45278456fafdca2cac9654ba4f1c541e823c1f7] It was screened against three human cancer cell lines: SK-MEL-2 (melanoma), HL-60 (leukemia), and MCF-7 (breast cancer), using the MTT assay. The compound exhibited promising activity, with its GI50 value comparable to Adriamycin, a standard anticancer drug. Further research is needed to explore its specific mechanism of action in cancer cells and to evaluate its potential for development as an anticancer agent.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1